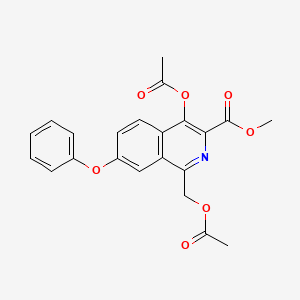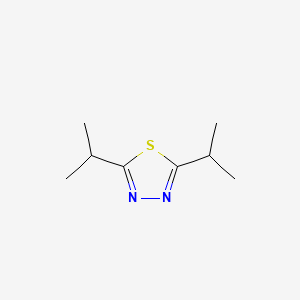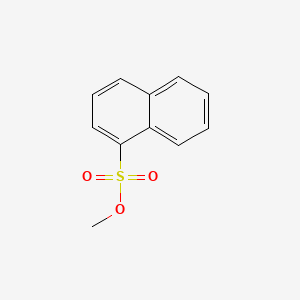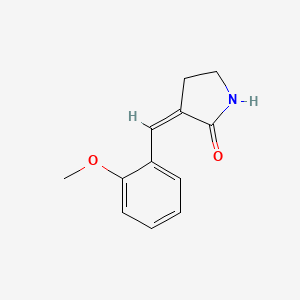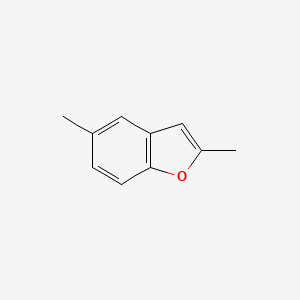![molecular formula C24H19NO B12900384 1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-10-2](/img/structure/B12900384.png)
1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole includes a chromeno[4,3-b]pyrrole core with phenyl and p-tolyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between a phenyl-substituted chromene and a p-tolyl-substituted pyrrole can be catalyzed by a Lewis acid such as iron(III) chloride . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
Aplicaciones Científicas De Investigación
3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . Additionally, its ability to form stable complexes with DNA and proteins can lead to changes in gene expression and protein function.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole and exhibit similar biological activities.
Pyrrole Derivatives: Pyrrole-based compounds, such as pyrrole disulfides, also share a similar core structure and are studied for their medicinal and industrial applications.
Uniqueness
What sets 3-Phenyl-1-(p-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole apart is its unique combination of a chromeno[4,3-b]pyrrole core with phenyl and p-tolyl substituents. This specific arrangement of functional groups imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets further enhances its potential in scientific research and industrial applications .
Propiedades
Número CAS |
654651-10-2 |
|---|---|
Fórmula molecular |
C24H19NO |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C24H19NO/c1-17-11-13-19(14-12-17)25-15-21(18-7-3-2-4-8-18)22-16-26-23-10-6-5-9-20(23)24(22)25/h2-15H,16H2,1H3 |
Clave InChI |
FJHJLIIPOZAIAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(C3=C2C4=CC=CC=C4OC3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


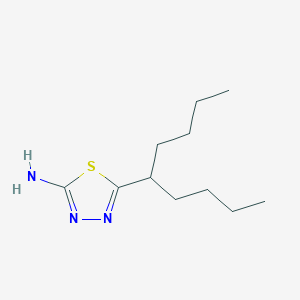
![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
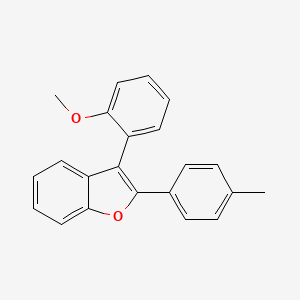
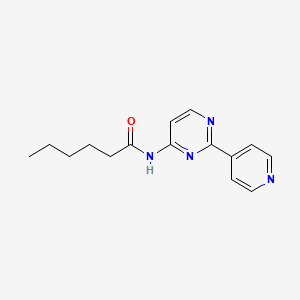
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
